2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Its core framework includes a pyrano[3,2-c]pyridine ring system substituted with a 3-chlorophenyl group at position 4, a dimethylaminoethyl chain at position 6, and a methyl group at position 6. This compound is of interest due to its structural similarity to bioactive molecules targeting tubulin polymerization and kinase inhibition .
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-12-9-16-18(20(26)25(12)8-7-24(2)3)17(15(11-22)19(23)27-16)13-5-4-6-14(21)10-13/h4-6,9-10,17H,7-8,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXMYWUXQGBTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 319.81 g/mol
- Key Functional Groups : Amino group, carbonitrile group, and a chlorophenyl moiety.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrano-pyridine derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the induction of oxidative stress .
Case Study : In vitro assays demonstrated that related compounds significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity. In a study assessing COX enzyme inhibition, derivatives similar to this compound displayed significant inhibition of COX-1 and COX-2 activities, leading to reduced production of prostaglandins associated with inflammation .
| Compound | IC (μM) COX-1 | IC (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | TBD | TBD |
This table summarizes the inhibitory concentrations for various compounds against COX enzymes.
3. Neuroprotective Properties
Emerging research suggests that similar pyrano-pyridine derivatives may possess neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation . These findings are particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems through receptor interaction or enzyme modulation.
Research Findings
Recent studies have focused on synthesizing various derivatives to enhance biological activity and reduce toxicity. Structure–activity relationship (SAR) studies have identified key substituents that influence potency and selectivity against target enzymes.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research indicates that compounds similar to 2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrano-pyridine can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis (Gao et al., 2001; Xu et al., 2011) .
- Anti-inflammatory Effects
- Neuroprotective Activity
Synthesis and Derivatives
The synthesis of this compound has been explored through various methodologies. The incorporation of amino and cyano groups allows for further modifications and the creation of derivatives with enhanced biological activities. These derivatives are often investigated for their pharmacological profiles in preclinical studies .
Case Studies
-
Anticancer Activity Study
- A study conducted by Luan et al. (2011) demonstrated that a derivative of the pyrano-pyridine structure exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Study
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrano-pyridine derivative A | Anticancer | Induces apoptosis | Gao et al., 2001 |
| Pyrano-pyridine derivative B | Anti-inflammatory | Inhibits cytokine production | Xu et al., 2011 |
| Pyrano-pyridine derivative C | Neuroprotective | Modulates oxidative stress | Luan et al., 2011 |
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its 6-(2-(dimethylamino)ethyl) substituent, which distinguishes it from analogues with alternative groups at position 4. Key structural and functional comparisons include:
Key Observations :
- Position 6 Substitution: The dimethylaminoethyl group in the target compound introduces a basic tertiary amine, enhancing solubility in polar solvents compared to hydrophobic groups like phenethyl or pyridinylmethyl .
- Position 4 Substitution : The 3-chlorophenyl group provides moderate steric bulk and electron-withdrawing effects, contrasting with 2-chlorophenyl (steric hindrance ) or 2,3-dimethoxyphenyl (electron-donating ).
Pharmacological and Physicochemical Properties
Physicochemical Data
- Solubility: The dimethylaminoethyl group likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., phenethyl in ).
- Melting Points: Pyrano[3,2-c]pyridines with polar substituents (e.g., hydroxymethyl in ) exhibit higher melting points (241–245°C) due to intermolecular hydrogen bonding. The target compound’s melting point is expected to be lower (estimated 200–220°C) due to reduced crystallinity from the flexible dimethylaminoethyl chain.
- IR Spectroscopy : The target compound’s IR spectrum would feature ν(C≡N) ~2190 cm⁻¹ and ν(NH₂) ~3400 cm⁻¹, consistent with analogues like 6h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
